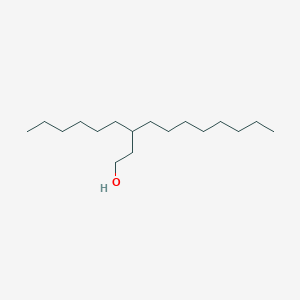

3-Hexylundecan-1-OL

概要

説明

3-Hexylundecan-1-OL is an organic compound with the molecular formula C17H36O. It is a long-chain fatty alcohol that is used in various industrial applications due to its unique chemical properties. This compound is known for its high boiling point and low volatility, making it suitable for use in high-temperature applications.

準備方法

Synthetic Routes and Reaction Conditions

3-Hexylundecan-1-OL can be synthesized through the catalytic methoxycarbonylation of hex-1-ene and oct-1-ene dimers. This process involves the use of a catalyst to facilitate the reaction between the olefins and methanol, resulting in the formation of methyl 3-hexylundecanoate, which can then be reduced to this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of heterogeneous catalysts. These catalysts are preferred due to their ease of separation and reusability. The reaction conditions often include high substrate-to-catalyst molar ratios and controlled temperatures to ensure high selectivity and yield .

化学反応の分析

Types of Reactions

3-Hexylundecan-1-OL undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the alcohol to an alkane.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed

Oxidation: 3-Hexylundecanoic acid.

Reduction: 3-Hexylundecane.

Substitution: 3-Hexylundecyl chloride.

科学的研究の応用

3-Hexylundecan-1-OL, a long-chain alcohol with the chemical formula C₁₃H₂₈O, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, highlighting case studies and providing comprehensive data tables.

Biological Studies

This compound has been investigated for its role as a surfactant and emulsifier in biological systems. Its long hydrophobic chain allows it to interact effectively with lipid membranes, making it useful in studies related to membrane biology and drug delivery systems.

Case Study: Drug Delivery Systems

A study demonstrated that formulations containing this compound enhanced the permeability of certain drugs across cellular membranes, indicating its potential as a carrier for pharmaceutical compounds .

Material Science

In material science, this compound is utilized as a precursor for synthesizing various polymers and surfactants. Its ability to modify surface properties of materials has led to its application in coatings and adhesives.

Case Study: Polymer Synthesis

Research indicated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it a valuable component in the development of advanced materials .

Environmental Science

The compound has also been studied for its environmental applications, particularly in the remediation of contaminated sites. Its surfactant properties allow it to mobilize hydrophobic pollutants, thereby enhancing their biodegradation.

Case Study: Soil Remediation

In a field study, the application of this compound significantly increased the bioavailability of heavy metals in contaminated soils, facilitating their removal through microbial activity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Studies | Surfactant and emulsifier for drug delivery | Enhanced drug permeability across membranes |

| Material Science | Precursor for polymers and surfactants | Improved mechanical properties and thermal stability |

| Environmental Science | Remediation of contaminated sites | Increased bioavailability of heavy metals |

作用機序

The mechanism of action of 3-Hexylundecan-1-OL involves its interaction with various molecular targets. As a fatty alcohol, it can integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in the formulation of emulsions and other colloidal systems. The compound’s ability to form hydrogen bonds with water molecules also plays a crucial role in its function as an emulsifier .

類似化合物との比較

Similar Compounds

Cetyl alcohol (hexadecan-1-ol): A C-16 fatty alcohol with similar properties but a shorter carbon chain.

Octadecan-1-ol: Another long-chain fatty alcohol with an even longer carbon chain.

Uniqueness

3-Hexylundecan-1-OL is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both stability and low volatility .

生物活性

3-Hexylundecan-1-OL, also known as undecanol, is a long-chain alcohol that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article explores the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties. The compound has a molecular formula of and a molecular weight of 172.31 g/mol. It appears as a colorless liquid with a mild odor and is slightly soluble in water. Its melting point is around 19 °C, while the boiling point is approximately 243 °C .

Biological Activity

Antimicrobial Properties

Research indicates that long-chain alcohols like this compound exhibit antimicrobial activity against various pathogens. A study highlighted that undecanol can disrupt microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for use in antimicrobial formulations .

Insecticidal Effects

this compound has also been studied for its insecticidal properties. It has been shown to affect the behavior of certain insects, potentially acting as a repellent or attractant depending on the concentration used. For instance, electroantennographic studies demonstrated that specific concentrations could elicit significant behavioral responses in insects, indicating its potential use in pest management strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Chemical Communication : Insects may use compounds like this compound in their chemical communication systems. Studies have shown that it can influence mating behaviors and territory establishment among certain species .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of undecanol demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, indicating that higher concentrations were required for resistant strains. This finding underscores the need for further research into formulation strategies to enhance its efficacy .

Case Study 2: Insect Behavioral Response

In another study focusing on the behavioral response of Coraebus undatus, researchers utilized electroantennography to assess the attractiveness of this compound. The results indicated a dose-dependent attraction in older insects, while younger individuals exhibited repellent behavior at lower concentrations. These findings suggest potential applications in developing pest control strategies that exploit these behavioral responses .

Summary Table of Biological Activities

特性

IUPAC Name |

3-hexylundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDHJACBNBATDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。